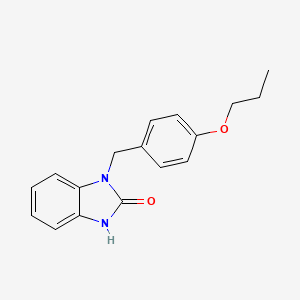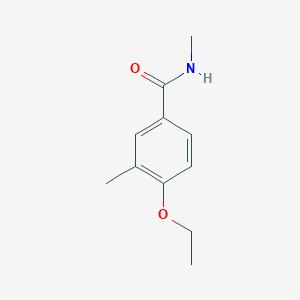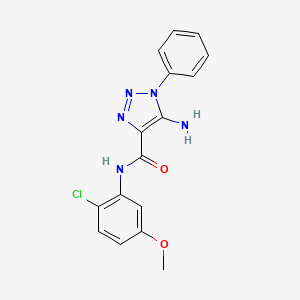
2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate
描述
2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NBQX and belongs to the class of quinoxaline derivatives.
作用机制
NBQX acts as a competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. AMPA receptors are composed of four subunits, and NBQX selectively binds to the glutamate-binding site on the subunit, leading to the inhibition of ion channel opening and the blockade of synaptic transmission. NBQX has been shown to have a high affinity for AMPA receptors, with a dissociation constant (Kd) in the nanomolar range.
Biochemical and Physiological Effects:
NBQX has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, NBQX has been shown to selectively block AMPA receptor-mediated synaptic transmission, leading to the inhibition of excitatory synaptic activity. At higher concentrations, NBQX can also block kainate receptors, another type of glutamate receptor, leading to the inhibition of both excitatory and inhibitory synaptic activity.
实验室实验的优点和局限性
NBQX has several advantages for lab experiments, including its high affinity and selectivity for AMPA receptors, its ability to block excitatory synaptic activity, and its potential applications in the study of synaptic plasticity and neurological disorders. However, NBQX also has some limitations, such as its potential off-target effects on other glutamate receptors, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of NBQX, including the development of new AMPA receptor antagonists with improved selectivity and efficacy, the investigation of the role of AMPA receptors in neurological disorders, and the exploration of the potential therapeutic applications of NBQX in the treatment of neurological disorders. Other future directions could include the investigation of the effects of NBQX on other ion channels and neurotransmitter systems, the development of new methods for the synthesis and purification of NBQX, and the exploration of the potential applications of NBQX in other fields such as materials science and catalysis.
Conclusion:
In conclusion, 2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate, also known as NBQX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NBQX is a selective antagonist of AMPA receptors, which are involved in the regulation of synaptic transmission and plasticity. NBQX has been shown to have a range of biochemical and physiological effects, and its potential applications in the study of neurological disorders make it a valuable tool for the development of new drugs and therapies.
科学研究应用
NBQX has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, NBQX is used as a selective antagonist of AMPA receptors, which are involved in the regulation of synaptic transmission and plasticity. NBQX has been shown to block the excitatory effects of glutamate on AMPA receptors, leading to the inhibition of synaptic transmission. This property of NBQX has made it a valuable tool in the study of synaptic plasticity and the mechanisms underlying learning and memory.
In pharmacology, NBQX is used as a reference compound for the development of new AMPA receptor antagonists. NBQX has been shown to have high affinity and selectivity for AMPA receptors, making it a useful tool for the screening of new compounds. NBQX has also been investigated for its potential applications in the treatment of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O5/c25-17-10-8-15(9-11-17)22-13-20(19-6-1-2-7-21(19)26-22)24(29)32-14-23(28)16-4-3-5-18(12-16)27(30)31/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFMTIKQJHTSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)quinoline-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-chlorophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4843917.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4843922.png)
![1-(4-methoxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4843926.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}methanesulfonamide](/img/structure/B4843932.png)


![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843947.png)
![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-methylphenyl)acrylamide](/img/structure/B4843952.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4843954.png)


![4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4843988.png)
![3-(3-acetylphenyl)-7-(3-phenyl-2-propen-1-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4843990.png)
![1-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4843995.png)